Isoglobotrihexosylceramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

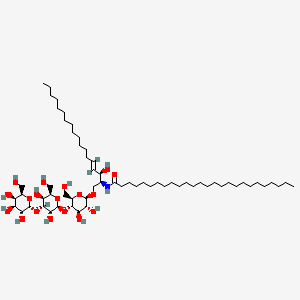

N-hexacosanoylisoglobotriaosyl ceramide is the N-hexacosanoyl derivative of isoglobotriaosyl ceramide. It has a role as an antigen.

Applications De Recherche Scientifique

Immunological Functions

Isoglobotrihexosylceramide serves as a self-antigen presented by CD1d molecules to iNKT cells. The interaction between iGb3 and iNKT cells is crucial for the regulation of immune responses. Research indicates that iGb3 can influence the development and function of these cells, which play a pivotal role in bridging innate and adaptive immunity.

- iNKT Cell Activation : Studies have shown that iGb3 can stimulate both mouse and human iNKT cells, although its potency is generally lower compared to other glycolipids such as α-galactosylceramide (αGC) . This differential activation suggests that while iGb3 has immunological relevance, it may not be as effective as other ligands in inducing robust immune responses.

- Role in Disease : iGb3 has been implicated in various pathological conditions, including cancer and autoimmune diseases. Its metabolism by antigen-presenting cells (APCs) can affect the activation and differentiation of iNKT cells, potentially influencing disease outcomes . For instance, therapeutic strategies could involve manipulating glycolipid metabolism to enhance iNKT cell responses against tumors.

Therapeutic Applications

The therapeutic potential of iGb3 is being explored in several contexts, particularly in cancer immunotherapy.

- Vaccine Development : Modified analogues of iGb3, such as 4‴-dh-iGb3, have been synthesized to enhance their stability and affinity for CD1d molecules. These modifications can improve the antitumor efficacy of dendritic cell-based vaccines by promoting stronger NKT cell activation . The use of these modified glycolipids aims to elicit a Th1-biased immune response, which is favorable for combating tumors.

- Immunotherapy Strategies : Researchers are investigating the use of iGb3 and its analogues as part of immunotherapeutic approaches. By supplementing rationally designed glycolipids or interfering with glycolipid metabolism in APCs, it may be possible to enhance the activation of NKT cells in patients with cancer or autoimmune diseases .

Case Studies and Research Findings

Several studies have documented the effects of iGb3 on immune responses:

Propriétés

Formule moléculaire |

C62H117NO18 |

|---|---|

Poids moléculaire |

1164.6 g/mol |

Nom IUPAC |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexacosanamide |

InChI |

InChI=1S/C62H117NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-50(68)63-45(46(67)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2)44-76-60-56(74)54(72)58(49(43-66)79-60)80-62-57(75)59(52(70)48(42-65)78-62)81-61-55(73)53(71)51(69)47(41-64)77-61/h37,39,45-49,51-62,64-67,69-75H,3-36,38,40-44H2,1-2H3,(H,63,68)/b39-37+/t45-,46+,47+,48+,49+,51-,52-,53-,54+,55+,56+,57+,58+,59-,60+,61+,62-/m0/s1 |

Clé InChI |

JMENXJYBCQFIRK-KRJDXUSZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonymes |

iGb3 ceramide isoglobotrihexosylceramide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.